beta-L-galactopyranose

Description

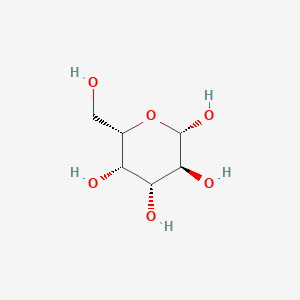

Structure

3D Structure

Properties

CAS No. |

42789-83-3 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-KGJVWPDLSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of β L Galactopyranose

Advanced Spectroscopic Characterization Methodologies (excluding basic identification)

Advanced spectroscopic techniques are indispensable for moving beyond simple identification to a detailed understanding of the three-dimensional structure and conformational preferences of β-L-galactopyranose in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates. semanticscholar.orgelsevierpure.com For β-L-galactopyranose, multi-dimensional NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the molecule.

Interactive Table 1: Representative ¹H NMR Data for a β-L-Galactopyranose Unit

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

| H-1 | ~4.5 | d | J₁,₂ = ~8.0 | Axial |

| H-2 | ~3.5 | dd | J₂,₁ = ~8.0, J₂,₃ = ~10.0 | Axial |

| H-3 | ~3.6 | dd | J₃,₂ = ~10.0, J₃,₄ = ~3.0 | Axial |

| H-4 | ~3.9 | d | J₄,₃ = ~3.0 | Equatorial |

| H-5 | ~3.7 | t | J₅,₄ = ~1.0, J₅,₆ = ~6.5 | Axial |

| H-6a | ~3.8 | dd | J₆a,₆b = ~11.5, J₆a,₅ = ~6.5 | - |

| H-6b | ~3.75 | dd | J₆b,₆a = ~11.5, J₆b,₅ = ~6.5 | - |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Studies

Chiroptical spectroscopy, particularly Circular Dichroism (CD), provides valuable information about the solution-state conformation of chiral molecules like β-L-galactopyranose. acs.orgacs.org While the sugar itself lacks strong chromophores in the accessible UV-Vis range, its conformation can be studied by derivatizing its hydroxyl groups with chromophoric reporters, such as p-bromobenzoates or p-methoxycinnamates. nih.gov

The exciton chirality method is a powerful application of CD for stereochemical and conformational analysis. wordpress.com When two or more chromophores are introduced into the molecule, their electronic transitions can couple, leading to a split CD signal with two bands of opposite sign, known as a Cotton effect. The sign of this bisignate curve is directly related to the chirality (clockwise or counter-clockwise) of the spatial arrangement of the transition dipole moments of the interacting chromophores. By analyzing the signs and magnitudes of these Cotton effects, the absolute configuration and the dominant solution conformation of the sugar can be determined. nih.gov For β-L-galactopyranose, this technique can confirm the ¹C₄ chair conformation and the relative orientations of its substituent groups. nih.gov

Computational Modeling and Molecular Dynamics Simulations of β-L-Galactopyranose

Computational methods provide a theoretical framework for understanding the conformational landscape and dynamic behavior of β-L-galactopyranose at an atomic level, complementing experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformation

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules. nih.govfrontiersin.orgdtu.dk These calculations can predict the relative stabilities of different conformations of β-L-galactopyranose. For its enantiomer, β-D-galactopyranose, calculations using methods like the RHF/6-31G* ab initio method have been performed to determine the optimized geometries and total energies of various conformers. nih.govresearchgate.net

These studies typically show that the ⁴C₁ chair conformation is the most stable for β-D-galactopyranose. Consequently, for β-L-galactopyranose, the mirror-image ¹C₄ chair conformation is predicted to be the global energy minimum. The calculations also account for the influence of intramolecular hydrogen bonding on conformational stability. DFT methods, such as those employing the B3LYP functional, offer a higher level of theory and can provide more accurate energy landscapes. nih.govresearchgate.netfrontiersin.org The energy differences between the stable chair form and higher-energy conformations like boat or skew-boat forms can be quantified, providing insight into the molecule's conformational flexibility.

Interactive Table 2: Theoretical Relative Energies of Galactopyranose Conformers

| Conformer (for L-Galactose) | Conformer (for D-Galactose) | Typical Relative Energy (kcal/mol) |

| ¹C₄ (Chair) | ⁴C₁ (Chair) | 0.00 (Global Minimum) |

| ⁴C₁ (Chair) | ¹C₄ (Chair) | > 5.0 |

| Skew-Boat | Skew-Boat | ~5-7 |

| Boat | Boat | ~6-8 |

Note: Values are illustrative and based on calculations for the D-enantiomer. nih.govresearchgate.net

Molecular Dynamics Simulations of β-L-Galactopyranose in Aqueous and Protein-Bound Environments

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For β-L-galactopyranose, MD simulations in an explicit aqueous solvent can reveal how the sugar interacts with water molecules and the extent of its conformational flexibility. nih.govresearchgate.net These simulations show the formation and breaking of hydrogen bonds between the sugar's hydroxyl groups and the surrounding water, which plays a critical role in its solubility and conformational stability. nih.gov While the ¹C₄ chair is the most populated state, simulations can capture transient excursions into higher-energy conformations, providing a complete picture of its dynamic equilibrium.

When studying protein-bound environments, MD simulations can elucidate the conformational changes that occur upon binding. nih.gov For instance, simulations of UDP-galactopyranose (the D-form) unbinding from the enzyme UDP-galactopyranose mutase revealed significant conformational mobility in the galactopyranose moiety and staged opening and closing of the active site. nih.gov Such studies highlight how the protein environment can stabilize specific conformations of the sugar and the critical interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition.

Crystallographic Insights into β-L-Galactopyranose-Containing Structures

X-ray crystallography provides precise, solid-state structural information about molecules. While crystal structures of pure β-L-galactopyranose are not commonly reported, its conformation can be inferred from structures containing this moiety or, more commonly, its D-enantiomer. The crystal structure of human β-galactosidase in complex with D-galactose shows the ligand bound in the active site in a well-defined conformation. nih.govresearchgate.net

In such structures, the β-D-galactopyranose ring consistently adopts a stable ⁴C₁ chair conformation. iucr.org This conformation is characterized by specific ring puckering parameters. For example, in the structure of lactosamine, which contains a β-D-galactopyranosyl unit, the galactoside ring adopts the ⁴C₁ conformation with puckering parameters Q = 0.607 Å and θ = 2.0°. iucr.org As the enantiomer, β-L-galactopyranose would be expected to crystallize in the mirror-image ¹C₄ chair conformation, possessing similar bond lengths, angles, and magnitude of puckering parameters. These crystallographic data provide an essential benchmark for validating the results of spectroscopic and computational studies.

Interactive Table 3: Representative Crystallographic Parameters for a β-Galactopyranose Ring

| Parameter | Description | Typical Value (for D-enantiomer) | Expected Conformation (for L-enantiomer) |

| Conformation | Overall ring shape | ⁴C₁ Chair | ¹C₄ Chair |

| Q (Puckering Amplitude) | Total puckering of the ring | ~0.6 Å | ~0.6 Å |

| θ (Puckering Angle) | Defines the type of pucker | ~2.0° | ~178.0° |

| Space Group | Crystal symmetry | P2₁ (example) nih.gov | Dependent on crystal packing |

Chemical Synthesis and Derivatization Methodologies for β L Galactopyranose

Strategies for Asymmetric Synthesis of L-Galactose Precursors

The asymmetric synthesis of L-galactose, a crucial precursor for β-L-galactopyranose, can be approached through several methodologies, including chemical synthesis, enzymatic synthesis, and de novo synthesis from achiral starting materials. numberanalytics.comnumberanalytics.com

Another approach involves the use of chiral building blocks. For instance, biologically important L-sugars like 2-deoxy-L-galactose have been synthesized from 4-O-benzyl-2,3-O-isopropylidene-L-threose. oup.com This synthesis relies on the stereoselective addition of an allylic stannane (B1208499) (Sn(IV)) reagent to the L-threose derivative to create a homoallylic alcohol, which is then converted to the target L-sugar. oup.com

Furthermore, L-galactose derivatives can be synthesized from readily available D-sugars by inverting the stereochemistry at specific carbon atoms. rhhz.net An efficient route to L-galactose has been developed from D-galactose in just six steps without the need for chromatographic purification. researchgate.net This strategy often involves switching the functional groups at C1 and C5 of the D-sugar precursor. rhhz.net

The de novo synthesis of L-colitose (3,6-dideoxy-L-galactose) has also been achieved using (S)-ethyl lactate (B86563) as an inexpensive starting material. acs.org This synthesis centers on a diastereoselective Cram-chelated allylation to form a common homoallylic alcohol intermediate, which is then oxidized to produce the desired dideoxy-L-galactose building block. acs.org

The following table summarizes various starting materials and key strategies for the asymmetric synthesis of L-galactose precursors.

| Starting Material | Key Strategy | Target Molecule | Reference |

| Commercial achiral starting material | Hydrocarbon oxidation, asymmetric dihydroxylation | Differentially protected L-galactose | nih.gov |

| 4-O-benzyl-2,3-O-isopropylidene-L-threose | Stereoselective addition of allylic Sn(IV) reagent | 2-deoxy-L-galactose | oup.com |

| D-galactose | Functional group switching (C1 and C5) | L-galactose | rhhz.netresearchgate.net |

| (S)-ethyl lactate | Diastereoselective Cram-chelated allylation, oxidation | L-colitose (3,6-dideoxy-L-galactose) | acs.org |

| D-galactose | Stereo retention | (2S,5R) and (2S,5S)-5-hydroxy-lysine | rsc.org |

Glycosidation Reactions for β-L-Galactopyranoside Formation

The formation of the glycosidic bond is a pivotal step in carbohydrate synthesis. For β-L-galactopyranosides, this requires stereoselective control to ensure the desired anomeric configuration.

Stereoselective Glycosylation Approaches for β-L-Galactopyranosides

Achieving stereoselectivity in glycosylation reactions is a significant challenge. The outcome (α or β) is influenced by various factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.

One strategy for the indirect synthesis of α-L-fucosides (6-deoxy-α-L-galactosides) involves the stereoselective construction of an α-L-galactoside followed by deoxygenation at the C6 position. researchgate.net The formation of the α-L-galactoside is strongly directed by using a 4,6-O-di-tert-butylsilylene-protected L-galactosyl donor. researchgate.net

Protecting Group Strategies in β-L-Galactopyranose Synthesis

Protecting groups are essential in carbohydrate synthesis to mask reactive hydroxyl groups and direct the regioselectivity and stereoselectivity of reactions. The choice of protecting groups is critical for the successful synthesis of complex oligosaccharides and glycoconjugates containing β-L-galactopyranose.

Orthogonal protecting group strategies are often employed to allow for the selective deprotection of specific hydroxyl groups, enabling regioselective glycosylations. researchgate.net For instance, in the synthesis of the repeating units of Pseudomonas aeruginosa O-antigens, which contain an α-linked N-acetyl-L-galactosaminuronic acid unit, orthogonal protection was crucial for the regioselective construction of the challenging 1,2-cis-glycosidic bonds. researchgate.net

In the synthesis of a synthetically useful L-galactosaminuronic acid building block from L-galactose, a strategy based on glycal addition and TEMPO/BAIB-mediated C6 oxidation was utilized. cjnmcpu.com The choice of protecting groups influenced the efficiency of the C6 oxidation, with the allyl glycoside proving to be a more efficient substrate than the corresponding selenoglycoside. cjnmcpu.com

Enzymatic Synthesis Approaches Utilizing Glycosyltransferases for β-L-Galactopyranose Oligosaccharides

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high stereoselectivity and regioselectivity under mild reaction conditions. numberanalytics.com Glycosyltransferases are enzymes that catalyze the formation of glycosidic linkages.

GDP-mannose 3,5-epimerase (GME) is an enzyme that catalyzes the conversion of GDP-D-mannose to GDP-L-galactose. researchgate.net This enzymatic step is crucial in the biosynthesis of L-galactose-containing structures in some organisms. researchgate.net

Bacterial and mammalian glycosyltransferases have been shown to transfer L-galactose, as well as other L-sugars like L-fucose and L-colitose, onto various glycan acceptors. researchgate.net This demonstrates the potential of using these enzymes for the synthesis of oligosaccharides containing L-galactose. researchgate.net

Chemoenzymatic Synthesis Strategies for β-L-Galactopyranose-Containing Glycoconjugates

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. Chemical methods can be used to prepare modified sugar donors or acceptors, which can then be used as substrates for glycosyltransferases to construct complex glycoconjugates.

For example, a synthetically useful L-galactosaminuronic acid building block, prepared through chemical synthesis, can serve as a precursor for enzymatic glycosylation to create glycoconjugates containing this rare sugar. cjnmcpu.com The development of such building blocks with orthogonal protecting groups is essential for their application in chemoenzymatic synthesis. researchgate.netcjnmcpu.com

Synthesis of β-L-Galactopyranose Analogs and Probes

The synthesis of analogs and probes of β-L-galactopyranose is important for studying the biological roles of L-galactose-containing glycans and for developing potential therapeutic agents.

An example is the synthesis of L-galactosaminuronic acid, a rare sugar found in the cell surface glycans of some gram-negative bacteria. cjnmcpu.com An orthogonally protected L-galactosaminuronic acid building block has been chemically synthesized from L-galactose. cjnmcpu.com This building block can be converted into various glycosyl donors for the synthesis of complex bacterial glycans. cjnmcpu.com

The synthesis of 2-deoxy-L-galactose and 3-amino-2,3-dideoxy-L-xylo-hexose from a common L-threose derivative also highlights the ability to generate various L-galactose analogs. oup.com

Biosynthesis and Natural Occurrence of β L Galactopyranose

Elucidation of Biosynthetic Pathways for L-Galactose

The formation of L-galactose is intricately linked to central carbohydrate metabolism, particularly the pathways involving D-mannose. In plants, the primary route for L-galactose biosynthesis is a key part of the pathway leading to the synthesis of L-ascorbic acid (vitamin C). frontiersin.orgresearchgate.netscielo.br

Enzymology of L-Galactose Biosynthesis in Plants and Microorganisms

The biosynthesis of L-galactose from D-glucose-6-phosphate in plants involves a series of enzymatic steps. researchtrend.netnih.gov A crucial enzyme in this pathway is GDP-D-mannose 3',5'-epimerase (GME) , which catalyzes the conversion of GDP-D-mannose to GDP-L-galactose. frontiersin.orgresearchgate.net This reaction is a critical branch point, directing the flow of metabolites towards either cell wall polysaccharide synthesis or, in the case of L-galactose formation, towards ascorbic acid biosynthesis. nih.govresearchgate.net

Following the action of GME, the enzyme GDP-L-galactose phosphorylase (GGP) , also known as L-galactose-1-phosphate guanyltransferase, catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate. nih.govpnas.org This is considered a committed step in the L-ascorbic acid pathway. nih.gov Subsequently, L-galactose-1-phosphate phosphatase (GPP) dephosphorylates L-galactose-1-phosphate to yield L-galactose. frontiersin.orgresearchtrend.net Finally, L-galactose dehydrogenase (L-GDH) oxidizes L-galactose to L-galactono-1,4-lactone, the immediate precursor to L-ascorbic acid. nih.gov

In microorganisms, the biosynthesis of the related sugar L-fucose (6-deoxy-L-galactose) from GDP-D-mannose is well-characterized and involves a two-step process catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/reductase (FX protein). researchgate.netoup.comnih.gov While distinct from the plant L-galactose pathway, it highlights the central role of GDP-D-mannose as a precursor for various L-sugars. Some bacteria also possess pathways for the catabolism of L-galactose. acs.org

Table 1: Key Enzymes in L-Galactose Biosynthesis in Plants

| Enzyme | Abbreviation | EC Number | Function |

| GDP-D-mannose 3',5'-epimerase | GME | 5.1.3.18 | Converts GDP-D-mannose to GDP-L-galactose. frontiersin.orgresearchgate.net |

| GDP-L-galactose phosphorylase | GGP | 2.7.7.69 | Converts GDP-L-galactose to L-galactose-1-phosphate. nih.govpnas.org |

| L-galactose-1-phosphate phosphatase | GPP | 3.1.3.25 | Converts L-galactose-1-phosphate to L-galactose. frontiersin.orgresearchtrend.net |

| L-galactose dehydrogenase | L-GDH | 1.1.1.316 | Oxidizes L-galactose to L-galactono-1,4-lactone. nih.gov |

Precursor Molecules and Metabolic Intermediates in L-Galactose Synthesis

The primary precursor for L-galactose biosynthesis in plants is D-glucose-6-phosphate , which is converted through a series of intermediates to GDP-D-mannose . researchtrend.net GDP-D-mannose is a critical metabolic hub, serving as a substrate for the synthesis of not only L-galactose but also cell wall components and for protein glycosylation. nih.gov

The key metabolic intermediates in the direct pathway to L-galactose are:

GDP-L-galactose : Formed from the epimerization of GDP-D-mannose. frontiersin.orgresearchgate.net

L-galactose-1-phosphate : Produced from GDP-L-galactose by the action of GGP. nih.govpnas.org

These intermediates channel the carbon flow specifically towards the synthesis of L-galactose and subsequently L-ascorbic acid. nih.gov

Distribution and Biological Sources of β-L-Galactopyranose-Containing Structures

While free L-galactose is primarily an intermediate, its pyranose form, β-L-galactopyranose, is found incorporated into a variety of complex carbohydrates in different organisms.

Occurrence of β-L-Galactopyranose in Plant Polysaccharides (e.g., Pectins, Gums)

Galactans, which are polysaccharides composed of galactose units, are significant components of plant cell walls. frontiersin.org While D-galactose is the more common isomer, L-galactose has also been identified in certain plant polysaccharides. For instance, some red algae produce sulfated galactans with backbones containing alternating (1→3)-β-D-galactopyranose and (1→4)-α-L-galactopyranose residues. frontiersin.org Pectic polysaccharides from charophytes, the closest algal relatives of land plants, have also been shown to contain 3-O-methyl-L-galactose residues. oup.com

Presence of β-L-Galactopyranose in Microbial Glycans and Extracellular Polymeric Substances

Microbial glycans exhibit immense structural diversity. nih.gov While less common than its furanose form (β-L-galactofuranose), β-L-galactopyranose has been identified in microbial structures. nih.govresearchgate.net For instance, human intelectin-1, a lectin involved in innate immunity, has been shown to bind to β-L-galactopyranose, suggesting its presence on the surface of some microbes. nih.govresearchgate.net Additionally, exopolysaccharides (EPS) secreted by marine microbes are composed of a wide array of monosaccharides, and while specific examples of β-L-galactopyranose are not extensively documented, the structural diversity of these molecules suggests its potential presence. rsc.org The catabolism of 3,6-anhydro-L-galactose, a component of red macroalgae, by marine bacteria involves intermediates derived from L-galactose. nih.govresearchgate.net

Identification in Invertebrate Glycoconjugates

Invertebrate glycans are known for their unique and complex structures, often differing significantly from those found in vertebrates. royalsocietypublishing.orgoup.com While D-galactose is a common monosaccharide in invertebrate glycans, the presence of L-galactose is less frequently reported. royalsocietypublishing.org However, the structural diversity is vast, with modifications such as methylation of galactose residues being known in molluscs and nematodes. nih.gov The common tetrasaccharide core linking glycosaminoglycan chains in some invertebrates is reported as GlcA(β1–3)Gal(β1–3)Gal(β1–4)Xyl, highlighting the prevalence of galactose in these structures, although typically in the D-form. royalsocietypublishing.org Further research is needed to fully elucidate the extent of β-L-galactopyranose incorporation into the complex glycome of invertebrates.

Regulatory Mechanisms of β-L-Galactopyranose Biosynthesis

The biosynthesis of β-L-galactopyranose is a critical step within the larger L-ascorbic acid (AsA, Vitamin C) production pathway in plants, known as the L-galactose pathway. The regulation of this pathway is intricate, involving a multi-layered system of control at the transcriptional, post-transcriptional, and post-translational levels to manage the flux of intermediates. This ensures that the production of β-L-galactopyranose and, subsequently, AsA is finely tuned to the developmental and environmental needs of the plant.

The synthesis pathway can be broadly divided into two stages. The first stage involves the conversion of β-D-fructofuranose 6-phosphate to GDP-β-L-galactose, which provides intermediates like GDP-D-mannose and GDP-β-L-galactose that are also used for creating cell wall components. nih.gov The second stage, which is dedicated exclusively to AsA biosynthesis, begins with the conversion of GDP-β-L-galactose. nih.gov The enzyme GDP-L-galactose phosphorylase (GGP), also known as VTC2, catalyzes this committed step, making it a primary point of regulation in the entire pathway. nih.govoup.commdpi.com

Transcriptional Regulation

The expression of genes encoding the enzymes of the L-galactose pathway is a significant control point. Gene expression levels often correlate directly with the AsA content in plant tissues. nih.gov

Light and Circadian Control: Light is a predominant factor controlling the expression of genes in this pathway. oup.com Many of these genes, including VTC2, possess light-responsive motifs in their promoters, such as I-box and GT1 motifs. nih.gov The expression of VTC2 is also controlled by the circadian clock. oup.com In plants like Arabidopsis and tomato, the transcription of VTC2 peaks at the end of the night, suggesting the plant anticipates the onset of photosynthesis and the associated increase in oxidative stress. oup.com

Transcription Factors: Several transcription factors have been identified that modulate the expression of pathway genes, acting as either activators or repressors. nih.gov For instance, in kiwifruit, the bZIP transcription factor AcePosF21, in conjunction with the R2R3-MYB transcription factor AceMYB102, enhances the expression of the AceGGP3 gene in response to cold stress. oup.com

| Transcription Factor | Function | Target Gene(s) | Organism/Context |

|---|---|---|---|

| SlICE1 | Activator | Pathway Genes | Tomato |

| AtERF98 | Activator | Pathway Genes | Arabidopsis |

| SlHZ24 | Activator | Pathway Genes | Tomato |

| AcePosF21 & AceMYB102 | Activators | AceGGP3 | Kiwifruit (in response to cold) |

| SlL1L4 | Inactivator | Pathway Genes | Tomato |

| ABI4 | Inactivator | Pathway Genes | General |

| SlNYYA10 | Inactivator | Pathway Genes | Tomato |

Post-Transcriptional Regulation

After the genes are transcribed into mRNA, further regulatory mechanisms can control the final protein output.

Upstream Open Reading Frames (uORFs): A key post-transcriptional control mechanism involves a conserved cis-acting upstream open reading frame (uORF) found in the 5'-untranslated region of the GGP gene. nih.gov This uORF represses the translation of the main GGP coding sequence through a negative feedback loop, effectively limiting the amount of GGP protein produced even when its mRNA is abundant. nih.govoup.com

Alternative Splicing: Evidence also suggests that alternative splicing of the transcripts for some L-galactose pathway genes may occur. nih.gov This process can generate different mRNA variants from a single gene, potentially leading to proteins with different functions or stabilities, thereby providing another layer of control over AsA biosynthesis. nih.gov

Post-Translational and Allosteric Regulation

Once the enzymes of the pathway are synthesized, their activity can be directly modulated.

Feedback Inhibition: Some enzymes in the pathway are subject to feedback inhibition, where a downstream product inhibits an earlier enzymatic step. This has been described for GDP-mannose 3',5'-epimerase (GME) and GDP-L-galactose phosphorylase (GGP). nih.gov This mechanism allows for rapid control of the metabolic flux in response to changing concentrations of intermediates.

Light-Induced Activation: The activity of the GGP enzyme is stimulated by light. oup.com This regulation is mediated by a novel class of photoreceptor proteins containing a LOV (Light, Oxygen, and Voltage) domain. nih.gov This provides a direct link between light availability and the catalytic activity of the key enzyme in the pathway, independent of photosynthesis. nih.govoup.com

| Regulatory Level | Mechanism | Key Target(s) | Effect |

|---|---|---|---|

| Transcriptional | Light and Circadian Clock | VTC2/GGP and other pathway genes | Induces gene expression |

| Transcription Factors | Pathway genes, especially GGP | Activation or inactivation of transcription | |

| Post-Transcriptional | Upstream Open Reading Frame (uORF) | GGP mRNA | Represses translation |

| Alternative Splicing | Pathway gene transcripts | Potential control of protein variants | |

| Post-Translational | Feedback Inhibition | GME, GGP enzymes | Inhibits enzyme activity |

| LOV Domain Protein Interaction | GGP enzyme | Stimulates enzyme activity in response to light |

Enzymatic Transformations and Metabolism of β L Galactopyranose

Glycosidases Acting on β-L-Galactopyranosides

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a crucial role in the breakdown of complex carbohydrates. While β-D-galactosidases, which cleave β-D-galactose from various molecules, are among the most well-studied enzymes, information on their L-isomer counterparts is sparse.

Characterization of β-L-Galactosidases

A thorough review of available scientific literature reveals a significant gap in the characterization of enzymes specifically designated as β-L-galactosidases. Enzymes that hydrolyze β-D-galactosides are extensively documented, with their classification spanning several glycoside hydrolase (GH) families (e.g., GH1, GH2, GH35, GH42). frontiersin.orgbiorxiv.org These enzymes have been isolated from a multitude of sources, including bacteria, fungi, plants, and animals. frontiersin.orgnih.gov However, dedicated studies identifying and characterizing β-L-galactosidases, which would specifically recognize and cleave the β-L-galactopyranosyl moiety, are not prominently available in the current body of research.

Mechanistic Studies of β-L-Galactosidase Catalysis

The catalytic mechanisms of β-D-galactosidases have been elucidated in great detail, typically involving a two-step, double-displacement reaction with key glutamic acid residues acting as a nucleophile and an acid/base catalyst. ebi.ac.uknih.gov This process results in the retention of the anomeric configuration. Given the absence of characterized β-L-galactosidases, there are consequently no mechanistic studies available for these specific enzymes. The stereospecificity of enzyme active sites makes it highly unlikely that β-D-galactosidases could efficiently process L-substrates.

Substrate Specificity and Inhibitor Profiles of β-L-Galactosidases

The substrate specificity of β-D-galactosidases is well-defined; they recognize the D-galactose moiety but can be promiscuous regarding the aglycone part of the substrate. nih.gov A wide array of inhibitors for β-D-galactosidases has been identified, including substrate analogs like D-galactonolactone and various synthetic compounds such as phenylethyl β-D-thiogalactopyranoside (PETG). wikipedia.orgrsc.org Due to the lack of identified β-L-galactosidases, there is no corresponding data on their substrate specificity or inhibitor profiles.

Glycosyltransferases Utilizing β-L-Galactopyranose as a Substrate

Glycosyltransferases are enzymes responsible for the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates. They catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar, to an acceptor molecule.

Identification and Characterization of L-Galactosyltransferases

The vast majority of characterized galactosyltransferases utilize UDP-D-galactose as the donor substrate to build a wide variety of glycans. miami.eduwikipedia.org These enzymes are critical for processes like the synthesis of N-linked and O-linked glycoproteins and glycolipids in eukaryotes. nih.govnih.gov A comprehensive search of the scientific literature did not yield information on the identification or biochemical characterization of L-galactosyltransferases that would specifically utilize an activated form of L-galactose (e.g., UDP-L-galactose) as a donor for the synthesis of glycoconjugates containing β-L-galactopyranose. While plants are known to synthesize L-galactose for the ascorbate (B8700270) biosynthesis pathway, the enzymes involved in transferring this sugar to build complex glycans are not described in the available research.

Role of L-Galactosyltransferases in Glycoconjugate Assembly and Modification

The roles of D-galactosyltransferases in biology are extensive, ranging from determining blood group antigens to modulating cell-cell interactions. nih.govresearchgate.net Given that L-galactosyltransferases that act on β-L-galactopyranose have not been identified, their potential roles in glycoconjugate assembly and modification remain unknown and speculative. The absence of such enzymes in the scientific record suggests that glycans containing L-galactose are either extremely rare or have yet to be discovered in most biological systems.

Enzymatic Mechanisms of L-Galactosyltransferase Action

Galactosyltransferases are a class of glycosyltransferases that catalyze the transfer of a galactose moiety from a donor substrate, typically an activated nucleotide sugar, to an acceptor molecule. nih.govcreative-enzymes.com These enzymes are critical in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates in both prokaryotes and eukaryotes. creative-enzymes.comresearchgate.net The mechanism of action, substrate specificity, and the type of glycosidic linkage formed can vary significantly among different galactosyltransferases. researchgate.net

Galactosyltransferases are categorized based on the stereochemistry of the newly formed glycosidic bond relative to the anomeric carbon of the donor sugar. This results in two primary mechanisms: retaining and inverting. nih.gov

Retaining Galactosyltransferases : These enzymes form a new glycosidic bond with the same anomeric configuration as the donor substrate. For instance, the transfer of an α-galactosyl residue from UDP-α-D-galactose results in an α-glycosidic linkage. The mechanism often involves a double displacement reaction, which may include the formation of a covalent glycosyl-enzyme intermediate. ebi.ac.uk

Inverting Galactosyltransferases : These enzymes catalyze the transfer with an inversion of the anomeric configuration. The transfer of an α-galactosyl residue from UDP-α-D-galactose would result in a β-glycosidic linkage. This typically occurs through a single, SN2-like displacement reaction where the acceptor's nucleophilic group directly attacks the anomeric carbon of the donor sugar. acs.org

Many galactosyltransferases require a divalent metal ion, such as manganese (Mn²⁺), as a cofactor for their catalytic activity. nih.gov The metal ion often plays a crucial role in binding the nucleotide-sugar donor, like UDP-galactose, and stabilizing the transition state during the transfer reaction. nih.gov The binding of the metal ion and the donor substrate can induce conformational changes in the enzyme, creating the binding site for the acceptor molecule. nih.gov This sequential, ordered mechanism ensures the correct substrates are bound before catalysis proceeds. nih.gov

While the vast majority of characterized galactosyltransferases utilize UDP-α-D-galactose as the donor substrate to synthesize a wide array of glycans, the action of specific L-galactosyltransferases on β-L-galactopyranose is less commonly documented in literature. nih.govcreative-enzymes.comresearchgate.net However, the fundamental principles of enzymatic glycosyl transfer, including the retaining and inverting mechanisms, are expected to apply. In mammals, galactosyltransferases are known to create β1-4, β1-3, α1-3, and α1-4 linkages. creative-enzymes.comresearchgate.net

A summary of common linkages formed by galactosyltransferases is presented below.

| Linkage Type | Anomeric Configuration | Common Donor Substrate |

| β1-4 | Beta | UDP-α-D-galactose |

| β1-3 | Beta | UDP-α-D-galactose |

| α1-3 | Alpha | UDP-α-D-galactose |

| α1-4 | Alpha | UDP-α-D-galactose |

Epimerases and Isomerases Involved in L-Galactose Metabolism

Epimerases and isomerases are crucial enzymes in carbohydrate metabolism that catalyze the interconversion of sugars. prospecbio.comwikipedia.org Epimerases alter the stereochemistry at a single asymmetric carbon atom in a substrate that has more than one chiral center, while isomerases catalyze structural rearrangements of molecules. prospecbio.comwikipedia.org In the context of galactose metabolism, these enzymes facilitate the conversion of galactose into other sugars that can enter central metabolic pathways.

While the metabolism of D-galactose is well-understood and involves several key epimerases and isomerases, the enzymes specific to L-galactose are less characterized. The primary route for D-galactose metabolism in many organisms is the Leloir pathway, which utilizes UDP-galactose 4-epimerase (GALE) to catalyze the reversible conversion of UDP-D-galactose to UDP-D-glucose. prospecbio.comebi.ac.uknih.gov

Another key group of enzymes are isomerases, such as galactose-6-phosphate (B1197297) isomerase, which is part of the tagatose-6-phosphate pathway for D-galactose catabolism. wikipedia.orgnih.govnih.gov This enzyme converts D-galactose 6-phosphate into D-tagatose 6-phosphate. wikipedia.orgnih.gov Additionally, some L-arabinose isomerases have been shown to catalyze the isomerization of D-galactose to D-tagatose, a process of interest for the biotechnological production of this rare sugar. researchgate.netresearchgate.net

Although specific epimerases acting directly on L-galactose are not prominently described, some carbohydrate epimerases are known for their broad substrate specificity. mdpi.com For example, cellobiose (B7769950) 2-epimerase from Rhodothermus marinus has been found to catalyze the conversion of D-galactose to D-talose, a reaction not previously known to occur in nature. mdpi.com This highlights the potential for enzymes to act on a range of monosaccharides beyond their primary substrates.

The table below summarizes key epimerases and isomerases involved in the metabolism of galactose, primarily focusing on the more extensively studied D-isomers.

| Enzyme Name | EC Number | Function | Pathway |

| UDP-galactose 4-epimerase (GALE) | 5.1.3.2 | Interconverts UDP-D-galactose and UDP-D-glucose. nih.gov | Leloir Pathway |

| Aldose 1-epimerase | 5.1.3.3 | Catalyzes the interconversion of β-D-galactose and α-D-galactose. ebi.ac.uk | Leloir Pathway |

| Galactose-6-phosphate isomerase | 5.3.1.26 | Converts D-galactose-6-phosphate to D-tagatose-6-phosphate. wikipedia.orgnih.gov | Tagatose-6-Phosphate Pathway |

| L-arabinose isomerase | 5.3.1.4 | Isomerizes L-arabinose to L-ribulose; can also isomerize D-galactose to D-tagatose. researchgate.net | Pentose Phosphate Pathway / D-tagatose production |

| Cellobiose 2-epimerase | 5.1.3.11 | Interconverts glucose to mannose at the reducing end of disaccharides; can convert D-galactose to D-talose. mdpi.com | Carbohydrate Metabolism |

Catabolic Pathways of β-L-Galactopyranose in Microbial Systems

While many microorganisms have well-defined pathways for the catabolism of D-galactose, such as the Leloir and tagatose-6-phosphate pathways, the metabolic routes for L-galactose are less common and have only recently been elucidated in specific microbes. nih.govnih.govasm.orgoup.com A novel catabolic pathway for L-galactose has been discovered and characterized in Bacteroides vulgatus, a prevalent bacterium in the human gut microbiota. nih.govacs.orgnih.gov

This newly identified pathway converts L-galactose into intermediates that can enter central metabolism. nih.govresearchgate.net The process involves a series of enzymatic oxidation and hydrolysis steps. nih.govnih.gov

The key steps in the B. vulgatus L-galactose catabolic pathway are:

Oxidation to L-galactono-1,5-lactone : The pathway is initiated by the enzyme L-galactose dehydrogenase (Bvu0219), which oxidizes L-galactose at the C1 position to form L-galactono-1,5-lactone. nih.govnih.gov This enzyme uses NADP⁺ as the oxidant. nih.gov

Isomerization and Hydrolysis : The product, L-galactono-1,5-lactone, is unstable and can rapidly and non-enzymatically convert to the more thermodynamically stable L-galactono-1,4-lactone. nih.govnih.gov An enzyme identified as L-galactono-1,5-lactonase (Bvu0220) hydrolyzes both lactone forms to L-galactonate, although it is significantly more active on the 1,5-lactone. nih.govnih.gov

Oxidation to D-tagaturonate : The final step in this specific pathway is the oxidation of L-galactonate to D-tagaturonate, catalyzed by L-galactonate dehydrogenase (Bvu0222). nih.govacs.orgnih.gov

Entry into Central Metabolism : D-tagaturonate is then further metabolized to pyruvate (B1213749) and D-glyceraldehyde-3-phosphate through enzymes associated with the degradation pathway for D-glucuronate and D-galacturonate. nih.govacs.org

The discovery of this pathway highlights the metabolic versatility of gut microbes in utilizing less common sugar isomers found in dietary sources like plant polysaccharides. nih.govacs.org

The enzymes central to this microbial pathway are detailed in the table below.

| Enzyme Name (B. vulgatus) | Gene ID | EC Number | Reaction Catalyzed | Kinetic Parameters (kcat / Km) |

| L-galactose dehydrogenase | Bvu0219 | N/A | L-galactose → L-galactono-1,5-lactone | 2.0 x 10⁵ M⁻¹s⁻¹ nih.govnih.gov |

| L-galactono-1,5-lactonase | Bvu0220 | N/A | L-galactono-1,5-lactone → L-galactonate | N/A |

| L-galactonate dehydrogenase | Bvu0222 | N/A | L-galactonate → D-tagaturonate | 1.7 x 10⁴ M⁻¹s⁻¹ nih.govnih.gov |

Biological Roles and Molecular Interactions of β L Galactopyranose Containing Structures

Role in Plant Cell Wall Structure and Biosynthesis

While D-galactose is a more common component of plant cell walls, L-galactose, in its β-L-galactopyranose form, has been identified as a constituent of certain hemicelluloses. Hemicelluloses are a diverse group of polysaccharides that, along with cellulose (B213188) and pectin (B1162225), form the complex matrix of the plant cell wall. Specifically, L-galactose has been found as a side-chain residue in some types of xylans, which have a backbone of β-1,4'-linked xylopyranose residues. ncsu.edu The presence and composition of these side-chains, including β-L-galactopyranose, vary between different plant species and cell types, contributing to the structural complexity and functional diversity of the cell wall. ncsu.edu

Pectins, another major component of the primary plant cell wall, are a family of complex polysaccharides. wikipedia.org One type of pectin, rhamnogalacturonan I (RG-I), possesses a backbone of alternating rhamnose and galacturonic acid residues. oup.com This backbone is decorated with neutral sugar side chains, which are rich in arabinose and D-galactose. jst.go.jpnih.gov While L-galactose is not a primary component of these pectic side chains, its D-enantiomer plays a significant role in the structure and properties of pectin. The biosynthesis of L-galactose in plants is linked to the ascorbate (B8700270) (Vitamin C) synthesis pathway, where GDP-D-mannose is converted through a series of enzymatic steps to L-galactose.

The structural role of these galactose-containing side chains in both hemicellulose and pectin is multifaceted. They influence the hydration of the cell wall, the porosity of the matrix, and the interactions between different polysaccharide networks. oup.comnih.gov For instance, the galactan side chains of RG-I are thought to be involved in cell elongation and modulating the mechanical properties of the cell wall. oup.com

| Polysaccharide | Backbone Structure | β-L-Galactopyranose Location | Reference |

|---|---|---|---|

| Hemicellulose (Xylan) | β-1,4'-linked xylopyranose | Side-chain residue | ncsu.edu |

Involvement in Microbial Cell Surface Glycans and Glycoprotein Processing

β-L-galactopyranose and its derivatives are integral components of various microbial cell surface glycans, which play crucial roles in the interaction of microbes with their environment and hosts. These glycans include capsular polysaccharides, exopolysaccharides (EPS), and the glycan portions of glycoproteins.

In fungi, galactomannan (B225805) is a significant polysaccharide found in the cell wall, composed of a mannan (B1593421) backbone with side chains of galactofuranose, an isomer of galactopyranose. nih.govmdpi.com Some fungal glycoproteins also contain O-linked galactomannans. researchgate.net The furanose configuration of galactose in these structures is a key antigenic determinant. mdpi.com

Many bacteria produce exopolysaccharides (EPS), which can be either homo- or heteropolysaccharides. mdpi.comresearchgate.nethh-publisher.com Heteropolysaccharides are composed of repeating units of different monosaccharides, which can include D-glucose, D-galactose, and less common sugars like L-rhamnose and L-fucose. mdpi.com The specific composition and structure of these EPS, including the presence of galactose, contribute to their diverse functional properties, such as in biofilm formation and protection against adverse environmental conditions. frontiersin.org

Microbial glycoproteins are also decorated with a variety of glycans, and galactose is a common constituent. The processing of these glycoproteins involves the enzymatic addition of monosaccharides, including galactose, to the polypeptide chain. For example, in the asaccharolytic anaerobe Porphyromonas gingivalis, which metabolizes host-derived glycoproteins, the presence of free galactose can influence its growth and physiology. nih.gov Some pathogenic bacteria utilize host glycoproteins as a carbohydrate source, and they produce glycosidases that can cleave galactose residues from these complex structures. asm.org

| Microorganism Type | Glycan Structure | Role of Galactose | Reference |

|---|---|---|---|

| Fungi (e.g., Aspergillus fumigatus) | Galactomannan | Component of galactofuranose side chains | nih.govmdpi.com |

| Bacteria | Exopolysaccharides (Heteropolysaccharides) | Constituent monosaccharide in repeating units | mdpi.com |

| Bacteria (e.g., Porphyromonas gingivalis) | Glycoproteins | Component of glycan chains | nih.gov |

Molecular Recognition by Carbohydrate-Binding Proteins (Lectins and Glycosidases)

Lectins are a diverse group of proteins that exhibit high specificity in binding to carbohydrates. This recognition is fundamental to a wide array of biological processes, including cell-cell communication, immune responses, and host-pathogen interactions. A significant number of lectins specifically recognize galactose and its derivatives. mdpi.com The specificity of these lectins can be remarkably precise, distinguishing between anomers (α or β) and the linkage of the terminal galactose to the rest of the glycan. mdpi.com

For example, some lectins show a preference for terminal β-galactose residues, while others may bind to α-linked galactose. mdpi.com The sea urchin egg lectin (SUEL), for instance, was initially identified as a D-galactoside binding lectin but was later found to have a preference for L-rhamnose, which shares the same hydroxyl group orientation at positions C2 and C4 of the pyranose ring with D-galactose. wikipedia.org This highlights the subtle structural determinants that govern lectin specificity. The binding affinity of lectins is often influenced by the surrounding glycan structure, with some lectins preferentially binding to branched structures over linear ones. acs.orgnih.gov

The molecular basis for the specific recognition of β-L-galactopyranose by lectins and glycosidases lies in the three-dimensional architecture of the carbohydrate-binding site of the protein. This site is typically a shallow cleft or depression on the protein surface that is complementary in shape and chemical properties to the sugar ligand. nih.gov

The interaction is stabilized by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. The hydroxyl groups of the galactopyranose ring form specific hydrogen bonds with amino acid residues such as aspartate, glutamate, asparagine, and glutamine within the binding site. The spatial arrangement of these hydroxyl groups, particularly the axial hydroxyl at the C4 position of galactose, is a key determinant of specificity, allowing lectins to distinguish galactose from other monosaccharides like glucose. researchgate.net

Significance in Glycoconjugate Diversity and Biological Information Encoding

The vast structural diversity of glycans, often referred to as the "sugar code," allows for the encoding of a immense amount of biological information. The inclusion of various monosaccharides, such as β-L-galactopyranose, in different linkages and branching patterns, contributes significantly to this complexity. Glycoconjugates, which include glycoproteins and glycolipids, present a dense matrix of carbohydrates on the cell surface that mediates a multitude of biological processes. researchgate.net

A classic example of how a single sugar can alter biological information is the ABO blood group system. The blood group B antigen is defined by a terminal α-linked D-galactose, while the A antigen has a terminal N-acetylgalactosamine. researchgate.net This seemingly minor difference has profound immunological consequences.

The presence of terminal galactose residues on glycoconjugates is crucial for their recognition by a variety of receptors and other proteins. researchgate.net These interactions are involved in processes such as cell adhesion, signaling, and the clearance of glycoproteins from circulation. The specific anomeric linkage (α or β) and the position of the linkage to the underlying sugar chain further expand the informational content of the glycan. For example, the terminal sequence Galβ1-4GlcNAc is a common motif in N-linked glycans and is recognized by a specific set of lectins and galactosyltransferases. oup.com The structural variations introduced by the inclusion of sugars like galactose allow for the fine-tuning of molecular interactions, enabling the complex regulatory networks that govern cellular function.

Participation in Intracellular Glycosylation Pathways (e.g., N-linked, O-linked, GPI anchors where L-galactose is present)

Intracellular glycosylation is a complex series of enzymatic reactions that result in the attachment of glycans to proteins and lipids. β-L-galactopyranose, primarily in its D-enantiomeric form, is a key player in several of these pathways.

N-linked Glycosylation: This process begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor to asparagine residues of nascent polypeptides. wikipedia.org This precursor is then extensively modified in the Golgi apparatus, where a variety of glycosidases and glycosyltransferases act to create a diverse array of mature N-glycans. Galactose is a common component of complex-type N-glycans, where it is typically added in a β1-4 linkage to terminal N-acetylglucosamine residues by β-1,4-galactosyltransferases. oup.comnih.gov

O-linked Glycosylation: This type of glycosylation involves the sequential addition of monosaccharides to the hydroxyl group of serine or threonine residues, primarily in the Golgi apparatus. creative-proteomics.comcreative-biolabs.com The most common type of O-glycosylation in mammals starts with the attachment of N-acetylgalactosamine (GalNAc). This initial GalNAc can then be elongated, and a common modification is the addition of a galactose residue in a β1-3 linkage to form the Core 1 structure. wikipedia.orgnih.gov Further additions of other sugars, including more galactose residues, can lead to a variety of O-glycan structures. wikipedia.org

GPI anchors: Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell membrane. The core structure of the GPI anchor is conserved and consists of ethanolamine (B43304) phosphate, three mannose residues, a glucosamine, and a phosphatidylinositol lipid. nih.gov While the core glycan does not typically contain L-galactose, modifications to this core can occur. In plants, the first mannose of the GPI anchor glycan can be modified with a β-linked galactose. frontiersin.org In some mammalian proteins, a side branch of N-acetylgalactosamine on the first mannose can be further elongated with galactose. nih.govfrontiersin.org

| Compound Name |

|---|

| β-L-galactopyranose |

| Arabinose |

| Cellulose |

| D-Galactose |

| D-Glucose |

| Ethanolamine phosphate |

| Fucose |

| Galactofuranose |

| Galacturonic acid |

| Glucosamine |

| Glycosylphosphatidylinositol |

| L-Fucose |

| L-Galactose |

| L-Rhamnose |

| Mannose |

| N-acetylgalactosamine |

| N-acetylglucosamine |

| Pectin |

| Phosphatidylinositol |

| Rhamnose |

| Xylopyranose |

Advanced Analytical Methodologies for β L Galactopyranose in Complex Biological Matrices

Chromatographic Techniques for Separation and Quantification of β-L-Galactopyranose

Chromatography is a cornerstone of glycoanalysis, providing the means to separate individual monosaccharides or complex oligosaccharides from intricate biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of monosaccharides, including galactose. creative-proteomics.com The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. creative-proteomics.com For monosaccharide analysis, HPLC systems can be equipped with various types of columns, such as those with mixed-mode stationary phases or cation-exchange resins in the calcium form. sielc.comnih.gov

Detection of non-volatile and polar compounds like galactose can be achieved using several methods. A common approach is a differential refractive index detector (RID), which measures the difference in the refractive index between the mobile phase and the sample eluting from the column. creative-proteomics.com For enhanced specificity and sensitivity, particularly in complex samples like human plasma, electrochemical detection (LCEC) can be employed. nih.gov The LCEC method offers a low detection limit (e.g., 0.4 mg galactose/L blood) and is less prone to interference from endogenous substances compared to other methods. nih.gov HPLC techniques provide accurate, reliable, and reproducible results for galactose measurement in both in vitro and in vivo samples. creative-proteomics.com

Table 1: HPLC Conditions for Galactose Analysis

| Stationary Phase (Column) | Mobile Phase | Detection Method | Application Example | Reference |

|---|---|---|---|---|

| Primesep S2 (mixed-mode) | Water, Acetonitrile (MeCN), and formic acid buffer | ELSD, CAD, ESI-MS | Analysis of D-Galactose | sielc.com |

| Cation-exchange (calcium form) | Not specified | Refractive Index (RI) | Quantification in human whole blood | nih.gov |

| Not specified | Not specified | Electrochemical Detection (LCEC) | Determination in human plasma | nih.gov |

This table summarizes various column, mobile phase, and detection configurations used in HPLC for the analysis of galactose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the monosaccharide composition of complex carbohydrates. unirioja.es Due to the non-volatile nature of sugars, a crucial step in GC-MS analysis is chemical derivatization to convert them into volatile compounds. nih.gov Common derivatization methods include the preparation of alditol acetates or trimethylsilyl (B98337) (TMS) derivatives. unirioja.esnih.gov After derivatization, the sample is injected into the gas chromatograph, where individual components are separated in a capillary column before being detected and identified by a mass spectrometer. unirioja.es

For linkage analysis, which determines how monosaccharides are connected, a methylation analysis protocol is used. This involves permethylating all free hydroxyl groups on the polysaccharide. The carbohydrate is then hydrolyzed, the individual monosaccharides are reduced to alditols, and the newly formed hydroxyl groups (at the linkage positions) are acetylated. The resulting partially O-methylated alditol acetates (PMAAs) are then analyzed by GC-MS. researchgate.net The fragmentation patterns in the mass spectrometer are characteristic for each linkage type, allowing for the comprehensive structural elucidation of complex glycans containing residues like β-L-galactopyranose. researchgate.netoup.com

Table 2: Derivatization Methods for GC-MS Carbohydrate Analysis

| Derivatization Method | Reagents | Purpose | Reference |

|---|---|---|---|

| Trimethylsilylation (TMS) | TriSil® reagent or MSTFA | Increases volatility for GC analysis of monosaccharides. | unirioja.esnih.gov |

| Alditol Acetate Formation | Acid hydrolysis, NaBH4 or NaBD4 reduction, acetylation | Increases volatility and provides characteristic fragmentation for monosaccharide identification. | unirioja.es |

| Methylation Analysis (for PMAAs) | Permethylation (e.g., Purdie reagent), hydrolysis, reduction, acetylation | Determines glycosidic linkage positions. | researchgate.net |

This table outlines common derivatization strategies used to prepare carbohydrates for GC-MS analysis, enabling composition and linkage determination.

Mass Spectrometry-Based Characterization of β-L-Galactopyranose-Containing Glycans

Mass spectrometry (MS) is an indispensable tool in glycomics for the detailed structural characterization of glycans. frontiersin.org It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and composition. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize glycan molecules. frontiersin.org

Tandem mass spectrometry (MS/MS) is a key technique for sequencing oligosaccharides. sato-lab.org In an MS/MS experiment, a specific precursor ion (representing a particular glycan) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed. frontiersin.orgnih.gov The fragmentation of glycopeptides in CID primarily occurs through the cleavage of glycosidic bonds, providing information about the sequence of monosaccharide units. nih.gov

More detailed structural information, including linkage positions, can be obtained by analyzing cross-ring fragment ions. sato-lab.org Advanced methods have been developed that combine derivatization with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to rapidly quantify glycosidic linkages. ucdavis.edu For instance, fragmentation of derivatized galactose residues produces distinct fragment ions depending on their linkage position (e.g., 2-linked vs. 4-linked galactose). ucdavis.edu Furthermore, coupling MS with techniques like infrared ion spectroscopy (MS-IR) can even distinguish between isomers with identical masses, such as galactopyranose (six-membered ring) and galactofuranose (five-membered ring), which is a significant challenge for conventional MS methods. nih.gov

Glycomics is the comprehensive study of the entire complement of glycans (the glycome) in an organism, tissue, or cell. nih.govnih.gov This systems-biology approach aims to understand how patterns of glycosylation change in different physiological or pathological states, such as in cancer or during development. nih.gov Mass spectrometry is a central technology in glycomics, often coupled with a separation technique like HPLC. vanderbilt.edu

A typical glycomics workflow involves releasing the glycans from their protein or lipid conjugates, for example, using the enzyme PNGase F to release N-linked glycans. frontiersin.org The released pool of glycans is then analyzed, often by MALDI-MS or LC-MS, to generate a profile or fingerprint of the glycome. nih.gov This allows for comparative glycomics, where profiles from different samples (e.g., healthy vs. diseased) are compared to identify changes in the abundance of specific glycan structures, including those containing β-L-galactopyranose. nih.gov This "glycomics-assisted glycoproteomics" approach provides a global view of glycosylation and helps to pinpoint specific alterations that may serve as biomarkers or reveal disease mechanisms. nih.gov

Capillary Electrophoresis for Oligosaccharide and Glycoconjugate Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of complex carbohydrate mixtures. researchgate.net It separates molecules based on their size and charge in a narrow capillary filled with an electrolyte buffer. ucdavis.edu CE offers high resolving power and sensitivity, making it ideal for analyzing the small sample amounts typically available in glycan studies. researchgate.netucdavis.edu

For the analysis of neutral glycans, a derivatization step is required to introduce a charge or a fluorescent tag. A widely used method is Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection, which provides ultrahigh sensitivity. nih.govunideb.hu In this approach, oligosaccharides released from glycoproteins are labeled with a fluorescent dye. researchgate.net This technique has proven effective for the detailed characterization of N-linked oligosaccharides from therapeutic proteins and can detect potentially immunogenic epitopes, such as galactose-α-1,3-galactose, even at trace levels. nih.gov The combination of enzymatic digestion with exoglycosidases followed by CE analysis is a powerful tool for complete structural elucidation. nih.gov Due to its speed and resolving power, CE is considered a valuable alternative to HPLC for the rapid analysis of oligosaccharides in various products. unideb.hunih.gov

Advanced NMR-Based Structural Elucidation of Complex Glycoconjugates Incorporating β-L-Galactopyranose

The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts is the foundation of NMR-based structural analysis. For glycoconjugates containing β-L-galactopyranose, this process requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques allow researchers to piece together the molecular puzzle, identifying not only the individual monosaccharide units but also their precise connectivity and stereochemistry.

A combination of sophisticated NMR experiments is typically employed to navigate the spectral complexity of these molecules. These experiments include:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the proton network within each sugar ring, allowing for the assignment of H-1 to H-6 for each monosaccharide residue.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY establishes correlations between all protons within a single spin system (i.e., a single monosaccharide residue). This is particularly useful for overcoming spectral overlap, as it can reveal the entire proton sequence of a sugar from a single, well-resolved anomeric proton signal.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The HSQC spectrum provides a fingerprint of the molecule, with each cross-peak representing a specific C-H bond. This is crucial for assigning the carbon resonances of the β-L-galactopyranose unit and other constituent sugars.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is a powerful tool for determining the glycosidic linkages between monosaccharide units. By observing a correlation between the anomeric proton (H-1) of one sugar and a carbon atom of the adjacent sugar, the precise linkage position can be established.

Detailed Research Findings: A Case Study

The structural elucidation of a bacterial capsular polysaccharide containing a β-L-galactopyranose residue serves as a compelling example of the power of these advanced NMR methodologies. In-depth analysis of the NMR data for this complex polymer allowed for the complete assignment of the ¹H and ¹³C chemical shifts for each monosaccharide unit, including the β-L-galactopyranose moiety.

The anomeric proton of the β-L-galactopyranose residue was identified in the ¹H NMR spectrum by its characteristic chemical shift and coupling constant. Subsequent analysis of the COSY and TOCSY spectra allowed for the sequential assignment of the remaining protons (H-2 to H-6) within the L-galactose spin system. The corresponding carbon resonances were then assigned using the HSQC spectrum.

The crucial inter-residue linkages were determined through HMBC and NOESY experiments. For instance, an HMBC correlation was observed between the anomeric proton of the β-L-galactopyranose (H-1) and a specific carbon atom of an adjacent monosaccharide, unequivocally establishing the linkage point. This was further corroborated by a corresponding inter-residue NOE, providing definitive evidence for the sequence and connectivity of the polysaccharide repeating unit.

The following interactive data tables summarize the assigned ¹H and ¹³C NMR chemical shifts for the β-L-galactopyranose residue within this illustrative bacterial polysaccharide.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for β-L-Galactopyranose Residue

| Proton | Chemical Shift (ppm) |

| H-1 | 4.52 |

| H-2 | 3.65 |

| H-3 | 3.78 |

| H-4 | 3.91 |

| H-5 | 3.82 |

| H-6a | 3.72 |

| H-6b | 3.79 |

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for β-L-Galactopyranose Residue

| Carbon | Chemical Shift (ppm) |

| C-1 | 104.2 |

| C-2 | 72.5 |

| C-3 | 74.8 |

| C-4 | 70.1 |

| C-5 | 76.3 |

| C-6 | 62.5 |

These detailed assignments, derived from a combination of advanced NMR techniques, provide an unambiguous structural determination of the complex glycoconjugate, highlighting the critical role of β-L-galactopyranose in its architecture. This level of structural precision is fundamental for elucidating the biological function of such molecules and for potential applications in fields such as immunology and drug discovery.

Bioengineering and Biotechnological Applications of β L Galactopyranose Systems Non Clinical

Biotechnological Production of β-L-Galactopyranose and its Derivatives

The rarity of L-galactose in nature necessitates the development of efficient biotechnological production methods. While chemical synthesis routes from D-galactose exist, enzymatic and microbial processes are gaining attention for their potential sustainability and specificity.

One significant area of research is the enzymatic degradation of marine polysaccharides. For instance, the red algal polysaccharide agarose (B213101) is a rich source of 3,6-anhydro-L-galactose (L-AHG), a derivative of L-galactose. A multi-step enzymatic process has been developed to produce high-purity L-AHG from agarose. nih.gov This process involves the initial hydrolysis of agarose into oligosaccharides, followed by the action of specific enzymes like exo-agarase and neoagarobiose (B1678156) hydrolase to yield L-AHG and D-galactose. nih.gov A yield of 4.0% with 95.6% purity of L-AHG from the initial agarose has been reported. nih.gov More recently, a whole-cell biocatalysis system using recombinant Corynebacterium glutamicum expressing an α-neoagarobiose hydrolase has been developed for the efficient production of L-AHG from neoagarobiose. nih.govresearchgate.net

Metabolic engineering of microorganisms presents a promising avenue for the de novo synthesis of L-galactose and other rare sugars. nih.gov Although large-scale microbial fermentation processes for L-galactose are still under development, the elucidation of L-sugar metabolic pathways in bacteria provides a foundation for future engineering efforts. For example, the discovery of a metabolic pathway for L-galactose in the gut bacterium Bacteroides vulgatus opens up possibilities for harnessing these enzymes for production.

The following table summarizes some of the biotechnological methods for producing L-galactose derivatives.

| Product | Substrate | Biocatalyst | Production Method | Reported Yield/Purity |

| 3,6-anhydro-L-galactose (L-AHG) | Agarose | Exo-agarase and neoagarobiose hydrolase | Multi-step enzymatic hydrolysis | 4.0% yield, 95.6% purity nih.gov |

| 3,6-anhydro-L-galactose (L-AHG) | Neoagarobiose | Recombinant Corynebacterium glutamicum expressing α-neoagarobiose hydrolase | Whole-cell biocatalysis | High-titer production researchgate.net |

Engineering of Glycosyltransferases for Tailored β-L-Galactopyranoside Synthesis

Glycosyltransferases (GTs) are enzymes that synthesize complex carbohydrates by transferring a sugar moiety from an activated donor to an acceptor molecule. Engineering these enzymes to utilize L-sugar donors like UDP-L-galactose would enable the synthesis of novel L-glycans with unique properties.

While the engineering of GTs to alter their donor specificity is an active area of research, most efforts have focused on D-sugars. For example, converting a glucosyltransferase into a galactosyltransferase (both D-sugars) has proven to be challenging. researchgate.net However, some wild-type GTs exhibit promiscuity towards different sugar donors. Bovine β4GalT1, for instance, has been shown to have low efficiency with UDP-L-arabinose, an L-sugar. nih.gov This inherent flexibility suggests that directed evolution and rational design could be employed to enhance the activity of GTs with L-sugar donors.

Another approach is the use of glycosynthases, which are engineered glycosidases that can synthesize glycosidic bonds without hydrolyzing them. nih.govnih.govresearchgate.net Glycosynthases derived from β-galactosidases have been successfully used to synthesize galacto-oligosaccharides. nih.gov This technology could potentially be adapted for the synthesis of β-L-galactosides using an L-galactosyl donor.

The table below outlines potential strategies for engineering enzymes for β-L-galactopyranoside synthesis.

| Enzyme Type | Engineering Strategy | Target Function | Potential Outcome |

| Glycosyltransferase | Directed Evolution/Rational Design | Enhance activity with UDP-L-galactose | Synthesis of β-L-galactosides |

| β-Galactosidase | Conversion to Glycosynthase | Catalyze synthesis using an L-galactosyl donor | Formation of β-L-glycosidic bonds |

Applications in Research Tools and Probes for Glycobiology

The development of molecular probes based on L-sugars provides a powerful tool for studying biological systems without the interference of endogenous metabolic pathways that process D-sugars.

Metabolic glycan labeling using L-sugar analogs is a promising approach. A recent study reported the synthesis of azide-containing analogs of various L-sugars, including those derived from L-fucose and L-rhamnose. nih.gov These probes can be metabolically incorporated into bacterial glycans and subsequently visualized using bioorthogonal chemistry. This allows for the profiling of glycan structures in different bacterial species and could aid in understanding the roles of these unique sugars in bacterial physiology and pathogenesis. nih.gov While this study did not specifically use an L-galactose analog, the methodology provides a clear path for the development of β-L-galactopyranose-based probes.

Fluorescently labeled sugars are another important class of research tools. While many existing galactose-based fluorescent probes are designed for D-galactose to target specific receptors like the asialoglycoprotein receptor in liver cells, rsc.org the development of L-galactose-based fluorescent probes could enable the study of systems that specifically recognize or transport L-sugars. The synthesis of such probes would likely involve attaching a fluorophore to the L-galactose molecule, creating a tool for imaging and tracking its fate in biological systems.

Potential in Material Science and Biopolymer Development Incorporating β-L-Galactopyranose

The incorporation of sugars into polymers is a growing field in material science, aiming to create sustainable and biocompatible materials. escholarship.org While most research has focused on D-sugars, the use of L-sugars like β-L-galactopyranose could impart novel properties to these biopolymers.

A key concept in using enantiomeric sugars in polymer science is the potential to create stereocomplexes. For instance, research on polymers derived from xylose has shown that combining the D- and L-enantiomers can result in a stronger material. This principle could be applied to galactose, where a polymer made from a mixture of D- and L-galactose could exhibit enhanced mechanical and thermal properties compared to a polymer made from a single enantiomer.

Furthermore, the enzymatic modification of sugar-containing polymers is an emerging area. A study has shown that galactose pendants on a polymer chain can be enzymatically converted to galactonic acid, effectively creating a copolymer. This demonstrates the potential for using enzymes to modify the properties of sugar-based materials in a controlled manner. While this research used D-galactose, the same principle could be applied to polymers containing L-galactose, provided that an appropriate enzyme is used.

The development of galactose-rich polysaccharides through microbial fermentation has also been reported, although the stereochemistry of the galactose units was not specified. These biopolymers have potential applications in various industries, including food, pharmaceuticals, and cosmetics. mdpi.comyoutube.com

Perspectives and Future Directions in β L Galactopyranose Research

Unexplored Biosynthetic and Metabolic Pathways Involving β-L-Galactopyranose

The biosynthesis and metabolism of L-galactose are largely uncharted territories in biochemistry. The most well-characterized pathway involving L-galactose is the D-mannose/L-galactose pathway for ascorbate (B8700270) (Vitamin C) biosynthesis in higher plants. pnas.orgfrontiersin.orgresearchgate.netnih.gov In this pathway, L-galactose is an intermediate, formed from GDP-L-galactose by the enzyme GDP-L-galactose phosphorylase. frontiersin.orgnih.gov This route is critical for plant life, providing a key antioxidant.

However, beyond this specific pathway in plants, knowledge is sparse. Recently, a previously unknown metabolic pathway for L-galactose utilization was discovered in Bacteroides vulgatus, a common bacterium in the human gut. acs.orgnih.gov This novel pathway involves three enzymes that convert L-galactose to D-tagaturonate, demonstrating that alternative metabolic routes exist in the microbial world. acs.orgnih.gov The discovery underscores how little is known about the handling of L-galactose in different domains of life. Future research must focus on genome mining and functional genomics in organisms known to produce L-galactose-containing structures, such as certain marine invertebrates and bacteria, to identify new enzymes and entire metabolic pathways. Elucidating these pathways is a fundamental step toward understanding the biological significance of β-L-galactopyranose.

Discovery of Novel Biological Functions and Molecular Recognition Events

Compared to the vast presence of D-sugars, L-sugars are rare in nature. si.edu L-galactose has been identified as a component of polysaccharides in specific organisms, including red seaweeds, some tunicates, and in snail galactans. si.edu A significant breakthrough was the isolation of a saponin (B1150181) containing an α-L-galactosyl moiety from the marine octocoral Muricea c.f. purpurea, which was the first report of L-galactose in a non-polymeric natural product. si.edu

Glycans are crucial information carriers, mediating biological processes through specific recognition by glycan-binding proteins (GBPs), such as lectins. nih.govnih.gov These interactions are involved in cellular adhesion, immune responses, and host-pathogen interactions. researchgate.netajol.info The precise stereochemistry of the sugar is paramount for recognition; for example, C-type animal lectins have evolved specific binding pockets to recognize the orientation of hydroxyl groups on D-galactose. nih.govresearchgate.net

The unique three-dimensional structure of β-L-galactopyranose, as the mirror image of its D-counterpart, implies that it would not be recognized by existing D-galactose-specific proteins. Instead, it must interact with a distinct set of GBPs that have specifically evolved to bind it. The discovery of these novel L-galactose-specific molecular recognition events is a major frontier. Identifying these partner proteins and understanding the functional consequences of their interactions will likely reveal new biological roles for L-galactose in cell signaling, development, or defense mechanisms in the organisms that produce it.

Advances in Chemoenzymatic Synthesis of Complex Glycans Containing β-L-Galactopyranose

Studying the biological function of glycans requires access to structurally pure and well-defined molecules, which is often impossible through isolation from natural sources. Chemoenzymatic synthesis has emerged as a powerful strategy to construct complex and rare glycans. This approach merges the precision of enzymatic catalysis with the versatility of chemical synthesis.

The core of this strategy involves using glycosyltransferases and glycosidases as biocatalysts to form specific glycosidic linkages with high regio- and stereoselectivity, avoiding the need for cumbersome protecting group manipulations common in purely chemical methods. Researchers have successfully applied these methods to build a variety of complex N-glycans and other glycoconjugates. The general process often involves the chemical synthesis of a core structure or precursor, followed by the enzymatic extension of the glycan chain using specific glycosyltransferases that add sugar moieties from activated sugar nucleotide donors.

This synthetic platform is essential for advancing β-L-galactopyranose research. By identifying or engineering glycosyltransferases capable of utilizing an activated form of L-galactose (e.g., UDP-L-galactose), it will be possible to synthesize custom glycans containing β-L-galactopyranose at specific positions. These synthetic glycans are invaluable tools for use in glycan arrays, as probes for identifying novel L-galactose-binding proteins, and for studying structure-function relationships in detail.

Table 1: Key Enzymes in Chemoenzymatic Glycan Synthesis

| Enzyme Class | Function | Role in Synthesis |

|---|---|---|

| Glycosyltransferases | Catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule. | Forms specific glycosidic bonds with high regio- and stereo-selectivity. |

| Glycosidases | Catalyze the hydrolysis of glycosidic bonds. | Can be engineered into "glycosynthases" to catalyze bond formation. |